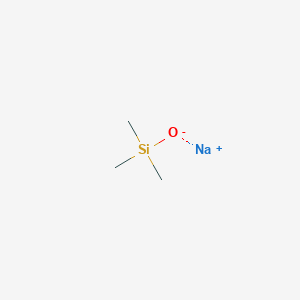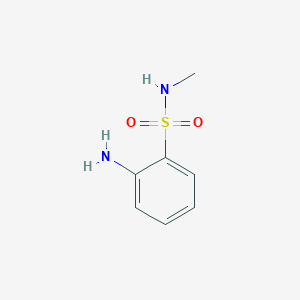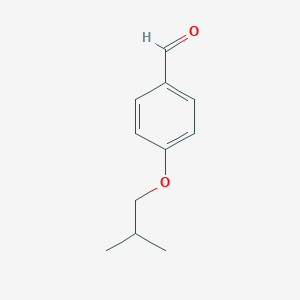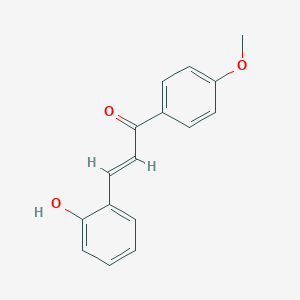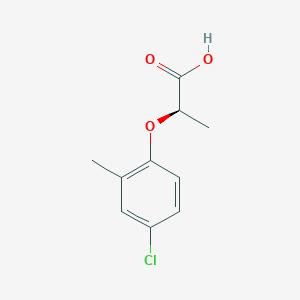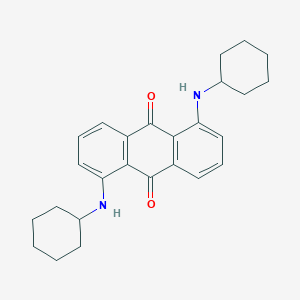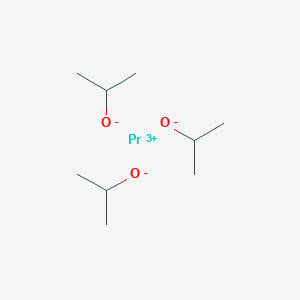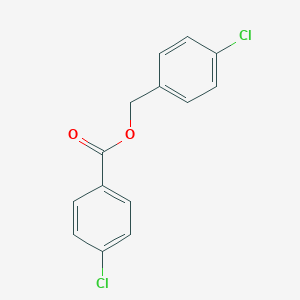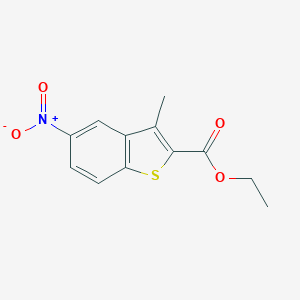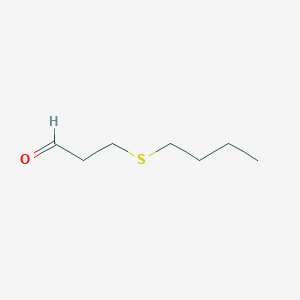
3-(Butylthio)propionaldehyde
Descripción general
Descripción
3-(Butylthio)propionaldehyde, also known as MBT or 3-(methylthio)butanal, is an organic compound that is commonly used as a fragrance ingredient in the perfume industry. It is a yellowish liquid with a strong, pungent odor and is known for its ability to add a fruity, citrus-like scent to perfumes. However, MBT also has a number of potential scientific research applications, particularly in the fields of chemistry and biochemistry.
Mecanismo De Acción
The exact mechanism of action of 3-(Butylthio)propionaldehyde is not well understood, but it is believed to work by disrupting the cell membranes of bacteria and other microorganisms. This disruption can lead to cell death and the inhibition of bacterial growth.
Efectos Bioquímicos Y Fisiológicos
3-(Butylthio)propionaldehyde has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the growth of certain bacteria and fungi. It has also been shown to have antioxidant properties, which could make it useful in the development of new drugs for the treatment of diseases such as cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(Butylthio)propionaldehyde in lab experiments is its relatively low cost and availability. However, one of the major limitations is its strong odor, which can make it difficult to work with in large quantities. Additionally, its potential toxicity and irritant properties mean that it must be handled with care.
Direcciones Futuras
There are a number of potential future directions for research on 3-(Butylthio)propionaldehyde, including the development of new antibiotics and the exploration of its antioxidant properties for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 3-(Butylthio)propionaldehyde and to determine its potential toxicity and environmental impact.
Aplicaciones Científicas De Investigación
3-(Butylthio)propionaldehyde has a number of potential scientific research applications, particularly in the fields of chemistry and biochemistry. It is commonly used as a reagent in the synthesis of other organic compounds, and it has been shown to have antimicrobial properties that could be useful in the development of new antibiotics.
Propiedades
Número CAS |
19378-51-9 |
|---|---|
Nombre del producto |
3-(Butylthio)propionaldehyde |
Fórmula molecular |
C7H14OS |
Peso molecular |
146.25 g/mol |
Nombre IUPAC |
3-butylsulfanylpropanal |
InChI |
InChI=1S/C7H14OS/c1-2-3-6-9-7-4-5-8/h5H,2-4,6-7H2,1H3 |
Clave InChI |
QUTRYMHYEIGSRX-UHFFFAOYSA-N |
SMILES |
CCCCSCCC=O |
SMILES canónico |
CCCCSCCC=O |
Otros números CAS |
19378-51-9 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

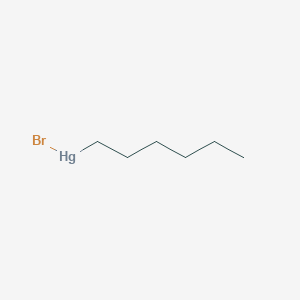
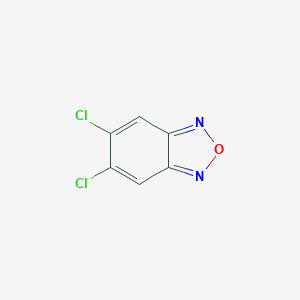
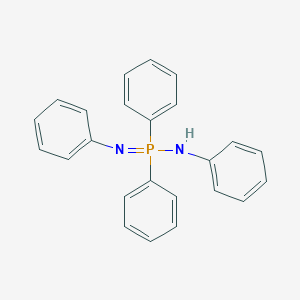
![1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B95664.png)
